molecular formula C18H8Cl4F8N2O2 B12470603 N,N'-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

N,N'-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

Cat. No.: B12470603
M. Wt: 578.1 g/mol
InChI Key: FEKOTZPIFCDYRP-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a synthetic compound characterized by its unique chemical structure, which includes both dichlorophenyl and octafluorohexanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 3,4-dichloroaniline with octafluorohexanedioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or partially reduced intermediates.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3,4-dichlorophenyl)urea
  • N,N’-bis(3,4-dichlorophenyl)thiourea
  • N,N’-bis(3,4-dichlorophenyl)formamidine

Uniqueness

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to the presence of both dichlorophenyl and octafluorohexanediamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H8Cl4F8N2O2

Molecular Weight

578.1 g/mol

IUPAC Name

N,N'-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

InChI

InChI=1S/C18H8Cl4F8N2O2/c19-9-3-1-7(5-11(9)21)31-13(33)15(23,24)17(27,28)18(29,30)16(25,26)14(34)32-8-2-4-10(20)12(22)6-8/h1-6H,(H,31,33)(H,32,34)

InChI Key

FEKOTZPIFCDYRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(C(C(C(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F)(F)F)(F)F)(F)F)Cl)Cl

Origin of Product

United States

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